molecular formula C20H32O3 B175566 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid CAS No. 123931-40-8

10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

Cat. No.: B175566
CAS No.: 123931-40-8
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-LZXKBWHHSA-N
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Description

(©I)11(12)-EET, also known as 11,12-epoxyeicosatrienoic acid, is a bioactive lipid derived from arachidonic acid. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are produced by the cytochrome P450 epoxygenase pathway. EETs play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (©I)11(12)-EET typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high selectivity for the epoxide formation.

Industrial Production Methods

Industrial production of (©I)11(12)-EET may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can convert arachidonic acid into (©I)11(12)-EET with high efficiency and specificity. The process involves fermentation, extraction, and purification steps to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(©I)11(12)-EET undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).

    Reduction: Reduction of the epoxide ring can yield vicinal diols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Soluble epoxide hydrolase (sEH) is commonly used for the oxidation of (©I)11(12)-EET to DHETs.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the epoxide ring.

    Substitution: Nucleophiles such as thiols or amines can react with the epoxide ring under mild conditions to form substituted products.

Major Products

    Dihydroxyeicosatrienoic acids (DHETs): Formed by the oxidation of (©I)11(12)-EET.

    Vicinal diols: Produced by the reduction of the epoxide ring.

    Substituted EETs: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(©I)11(12)-EET has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of bioactive lipids.

    Biology: Investigated for its role in cellular signaling pathways, inflammation, and vascular biology.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting specific physiological pathways.

Mechanism of Action

(©I)11(12)-EET exerts its effects through various molecular targets and pathways:

    Vascular Tone Regulation: It acts as a vasodilator by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

    Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

    Cellular Signaling: It modulates signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).

Comparison with Similar Compounds

Similar Compounds

  • 14,15-Epoxyeicosatrienoic acid (14,15-EET)
  • 8,9-Epoxyeicosatrienoic acid (8,9-EET)
  • 5,6-Epoxyeicosatrienoic acid (5,6-EET)

Uniqueness

(©I)11(12)-EET is unique due to its specific regioisomeric structure, which confers distinct biological activities compared to other EETs. Its ability to selectively activate certain potassium channels and modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

123931-40-8

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

DXOYQVHGIODESM-LZXKBWHHSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Appearance

Assay:≥95%A solution in ethanol

81276-02-0

physical_description

Solid

Synonyms

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 2
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Reactant of Route 3
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
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10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
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10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
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10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

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